2-Chloro-5-cyanobenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

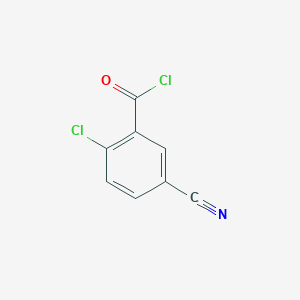

2-Chloro-5-cyanobenzoyl chloride is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl chloride, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyanobenzoyl chloride typically involves the reaction of 2-chloro-5-cyanobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the 2-chloro-5-cyanobenzoic acid is suspended in thionyl chloride and heated overnight. The reaction mixture is then cooled to room temperature, and the solvent is removed under vacuum .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

化学反応の分析

Types of Reactions

2-Chloro-5-cyanobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of this compound from 2-chloro-5-cyanobenzoic acid.

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Substituted Benzoyl Chlorides: Formed through substitution reactions.

Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.

科学的研究の応用

Pharmaceutical Applications

2-Chloro-5-cyanobenzoyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been involved in the development of PPARG (peroxisome proliferator-activated receptor gamma) inverse agonists, which are significant in treating metabolic disorders and certain cancers .

Case Study: PPARG Inverse Agonists

- Research Findings : The compound has been used to synthesize derivatives that exhibit high affinity for PPARG, demonstrating potential therapeutic effects in obesity and diabetes management.

- Methodology : The synthesis typically involves the reaction of this compound with various amines under controlled conditions to yield active pharmaceutical ingredients (APIs).

Agrochemical Applications

In agrochemistry, this compound serves as a key building block for the synthesis of herbicides and insecticides. Its reactivity allows for the introduction of functional groups necessary for biological activity.

Example: Synthesis of Insecticides

- Process Overview : The compound can be reacted with specific nucleophiles to produce chlorinated derivatives that exhibit insecticidal properties.

- Yield and Efficacy : Research indicates that derivatives synthesized from this compound show improved efficacy against pests compared to traditional compounds.

Material Science

The compound is also explored in material science for developing new polymers and resins. Its chlorinated structure enhances the thermal stability and mechanical properties of materials.

Case Study: Polymer Development

- Application : Used in the synthesis of polyamide resins, which are known for their durability and resistance to heat.

- Findings : Studies have shown that incorporating this compound into polymer matrices results in enhanced performance characteristics suitable for high-temperature applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of PPARG inverse agonists | High affinity for metabolic receptors |

| Agrochemicals | Development of insecticides | Improved efficacy against pests |

| Material Science | Production of polyamide resins | Enhanced thermal stability |

| Synthetic Chemistry | Acylation reactions | Efficient formation of amides/esters |

作用機序

The mechanism of action of 2-Chloro-5-cyanobenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

類似化合物との比較

Similar Compounds

2-Chloro-5-bromobenzoyl chloride: Similar structure but with a bromine atom instead of a cyano group.

2-Chloro-5-nitrobenzoyl chloride: Contains a nitro group instead of a cyano group.

Uniqueness

2-Chloro-5-cyanobenzoyl chloride is unique due to the presence of both a chlorine atom and a cyano group on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives.

生物活性

2-Chloro-5-cyanobenzoyl chloride (CAS No. 122483-59-4) is an important chemical compound utilized in various fields, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is a derivative of benzoyl chloride, characterized by the presence of a chlorine atom and a cyano group at the 2 and 5 positions, respectively. This structural configuration enhances its reactivity and biological potential.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

2. Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study:

A recent study demonstrated that a derivative of this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS), indicating its potential use in treating inflammatory diseases .

3. Anticancer Potential

Recent investigations have highlighted the anticancer activity of related compounds. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cell lines.

Table 2: Anticancer Activity Findings

| Study | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Synthesis and evaluation | HeLa (cervical cancer) | Induction of apoptosis | |

| Molecular modeling studies | MCF-7 (breast cancer) | Inhibition of proliferation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: It may inhibit key enzymes involved in cell division or metabolism.

- Receptor Modulation: The compound could act as a modulator for various receptors involved in inflammatory responses or cancer progression.

- Signal Transduction Pathways: It may interfere with signaling pathways that regulate cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption: The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution: It likely distributes widely in tissues, which could enhance its efficacy against systemic infections or tumors.

- Metabolism: Metabolic pathways involving cytochrome P450 enzymes may play a role in its biotransformation.

- Excretion: Primarily excreted through renal pathways after conjugation.

特性

IUPAC Name |

2-chloro-5-cyanobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-7-2-1-5(4-11)3-6(7)8(10)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYWZVSVGZQXSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557345 |

Source

|

| Record name | 2-Chloro-5-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122483-59-4 |

Source

|

| Record name | 2-Chloro-5-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。